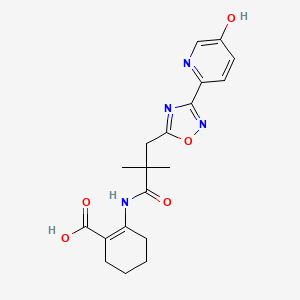

MK-6892

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MK-6892 es un agonista potente y selectivo para el receptor de ácido nicotínico de alta afinidad GPR109A. Este compuesto se ha estudiado ampliamente por sus potenciales aplicaciones terapéuticas, particularmente en el contexto del metabolismo de los lípidos y los efectos antiinflamatorios. This compound ha mostrado promesa en estudios preclínicos debido a su capacidad de activar el receptor GPR109A con alta especificidad y eficacia .

Aplicaciones Científicas De Investigación

MK-6892 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar las interacciones receptor-ligando y los efectos de las modificaciones estructurales en la actividad del receptor.

Biología: Investigado por su papel en la modulación del metabolismo de los lípidos y las respuestas inflamatorias en varios tipos de células.

Medicina: Explorado como un posible agente terapéutico para afecciones como la dislipidemia, las enfermedades cardiovasculares y los trastornos inflamatorios.

Industria: Utilizado en el desarrollo de nuevos medicamentos y como un compuesto de referencia en estudios farmacológicos .

Mecanismo De Acción

MK-6892 ejerce sus efectos uniéndose al receptor GPR109A, un receptor acoplado a proteína G involucrado en el metabolismo de los lípidos y las respuestas inflamatorias. Al unirse, this compound activa el receptor, lo que lleva a la inhibición de la adenilato ciclasa y una posterior disminución de los niveles de monofosfato de adenosina cíclico. Esto da como resultado la supresión de la liberación de ácidos grasos libres de los adipocitos y una reducción en la producción de citoquinas inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MK-6892 implica múltiples pasos, comenzando con la preparación de ácido biarilo ciclohexeno carboxílicoLas condiciones de reacción típicamente implican el uso de ácidos y bases fuertes, así como varios solventes orgánicos para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

MK-6892 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio

Reactivos de sustitución: Halógenos, agentes alquilantes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes. Las reacciones de sustitución pueden dar como resultado una variedad de productos, dependiendo de la naturaleza del sustituyente .

Comparación Con Compuestos Similares

Compuestos similares

Niacina: Otro agonista para el receptor GPR109A, conocido por sus efectos reductores de lípidos, pero asociado con efectos secundarios de rubor.

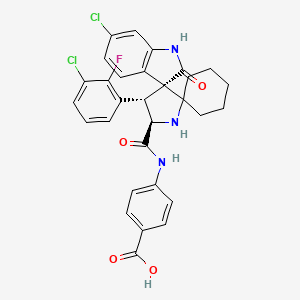

MK-1903: Un compuesto similar con efectos de rubor reducidos en comparación con la niacina.

Singularidad de MK-6892

This compound es único en su alta especificidad y potencia para el receptor GPR109A, así como en su perfil farmacocinético favorable. A diferencia de la niacina, this compound ha demostrado tener efectos de rubor reducidos, lo que lo convierte en un candidato más atractivo para el uso terapéutico .

Propiedades

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-45-3 |

Source

|

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does MK-6892 interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by this compound, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.

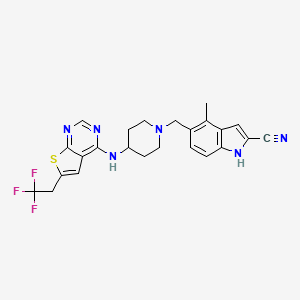

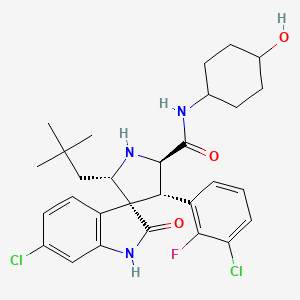

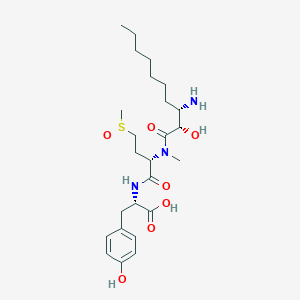

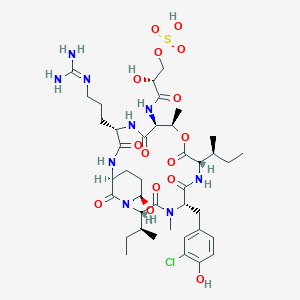

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific details on the SAR of this compound are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.

Q3: What preclinical data supports the potential therapeutic benefits of this compound in treating dyslipidemia?

A3: Preclinical studies in rats and dogs demonstrate that this compound effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that this compound may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.

Q4: Are there any known structural insights into the interaction between this compound and the niacin receptor?

A4: While the provided abstracts don't offer specific details on this compound binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of this compound interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.

Q5: What are the potential advantages of this compound over niacin as a treatment for dyslipidemia?

A5: this compound exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that this compound might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)